

Technical Guide: Structure Elucidation of N-Boc-N-methyl-D-Valinol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-D-Valinol is a chiral amino alcohol derivative of significant interest in synthetic organic chemistry and drug discovery. Its structure combines the steric bulk of a valine side chain, N-methylation which can impart specific conformational constraints and metabolic stability, and a Boc protecting group for strategic deprotection in multi-step syntheses. The terminal alcohol functionality serves as a versatile handle for further chemical modifications. This document provides a comprehensive guide to its structure, properties, synthesis, and characterization.

Chemical Structure and Properties

The structure of **N-Boc-N-methyl-D-Valinol** is deduced from its constituent parts: a D-valine core, an N-methyl group, an N-Boc (tert-butoxycarbonyl) protecting group, and a terminal alcohol resulting from the reduction of the carboxylic acid moiety.

Figure 1: Chemical Structure of N-Boc-N-methyl-D-Valinol

Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-Boc-N-methyl-D-Valinol**, derived from its structure and data from analogous compounds.



Property	Value	Reference/Basis
Molecular Formula	C11H23NO3	Deduced from structure
Molecular Weight	217.31 g/mol	Calculated from formula
Appearance	White to off-white solid or colorless oil	Analogy to Boc-D-valinol[1]
Chirality	(R)-configuration	Based on D-valine precursor
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. General for Boc-protected amino alcohols	
CAS Number	Not assigned (not commonly available)	-

Synthesis and Logic

N-Boc-N-methyl-D-Valinol is most logically synthesized from its corresponding amino acid precursor, N-Boc-N-methyl-D-valine. This precursor can be obtained from D-valine through a two-step process of Boc-protection followed by N-methylation. The final step involves the reduction of the carboxylic acid to a primary alcohol.



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Figure 2: Proposed Synthetic Workflow

Structure Elucidation Data (Predicted)

The following tables summarize the predicted spectroscopic data for **N-Boc-N-methyl-D-Valinol**, which are crucial for its structure elucidation.

NMR Spectroscopy



1H NMR (CDCl3, 400 MHz)	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
δ 3.60 - 3.75	m	1H	CH-N	_
δ 3.45 - 3.55	m	2H	СН2ОН	
δ 2.85	S	3H	N-CH3	
δ 2.50 (broad)	S	1H	ОН	
δ 1.90 - 2.05	m	1H	CH-(CH3)2	
δ 1.45	S	9H	C(CH3)3 (Boc)	_
δ 0.95	d	3H	CH3 (isopropyl)	_
δ 0.90	d	3H	CH3 (isopropyl)	_

13C NMR (CDCl3, 100 MHz)	Predicted Chemical Shift (ppm)	Assignment
δ 156.5	C=O (Boc)	
δ 79.5	C(CH3)3 (Boc)	-
δ 65.0	CH2OH	
δ 62.5	CH-N	-
δ 31.0	N-CH3	-
δ 28.5	C(CH3)3 (Boc)	-
δ 27.0	CH-(CH3)2	-
δ 19.5	CH3 (isopropyl)	_
δ 18.5	CH3 (isopropyl)	-

Note: Due to hindered rotation around the N-Boc bond, some signals in both 1H and 13C NMR spectra may appear broadened or as a mixture of rotamers.



Mass Spectrometry and Infrared Spectroscopy

Technique	Expected Observations
Mass Spectrometry (ESI+)	m/z 218.17 [M+H]+, 240.15 [M+Na]+, 162.11 [M-C4H8+H]+, 118.12 [M-Boc+H]+
Infrared (IR) Spectroscopy (thin film, cm-1)	3400 (broad, O-H stretch), 2960 (C-H stretch, aliphatic), 1685 (C=O stretch, urethane), 1365 & 1390 (t-butyl split), 1160 (C-O stretch)

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of **N-Boc-N-methyl-D-Valinol**.

Synthesis of N-Boc-N-methyl-D-valine

This procedure is adapted from established methods for the N-methylation of Boc-protected amino acids.

- Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
- Reagents: Dry tetrahydrofuran (THF) is added to the flask, followed by N-Boc-D-valine (1.0 eq.). The solution is stirred until the solid dissolves.
- Cooling: The flask is cooled to 0 °C in an ice bath.
- Addition of Methyl Iodide: Methyl iodide (CH3I, 4.0 eq.) is added to the cooled solution.
- Addition of Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 eq.) is added portion-wise over 1-2 hours. Vigorous bubbling (H2 evolution) will be observed.
- Reaction: After the complete addition of NaH, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.
- Quenching: The reaction is carefully quenched by cooling to 0 °C and adding isopropanol dropwise until bubbling ceases, followed by the slow addition of water.



- Workup: The solvent is partially removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate (3x).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Reduction of N-Boc-N-methyl-D-valine to N-Boc-N-methyl-D-Valinol

This protocol describes a common method for reducing N-protected amino acids.

- Setup: A flame-dried round-bottom flask with a stir bar is placed under an inert atmosphere.
- Reagents: A solution of N-Boc-N-methyl-D-valine (1.0 eq.) in dry THF is prepared in the flask.
- Reducing Agent: In a separate flask, a slurry of sodium borohydride (NaBH4, 1.2 eq.) in dry
 THF is prepared and cooled to 0 °C.
- Activation: A solution of iodine (I2, 0.5 eq.) in dry THF is added slowly to the NaBH4 slurry.
 The mixture is stirred for 30 minutes at 0 °C to generate borane in situ.
- Addition: The solution of N-Boc-N-methyl-D-valine is added dropwise to the activated reducing agent at 0 °C.
- Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
- Quenching: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol, followed by 1 M HCl.
- Workup: The mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

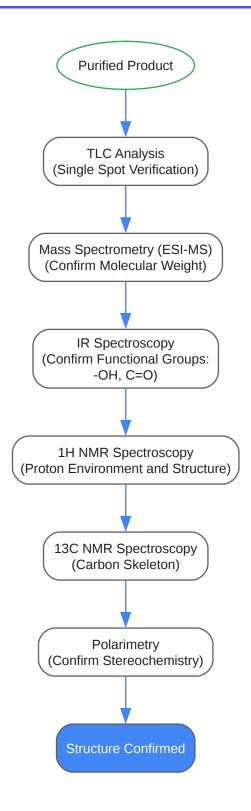


Purification: The organic layer is dried over Na2SO4, filtered, and concentrated. The
resulting crude product can be purified by silica gel chromatography to afford pure N-Boc-Nmethyl-D-Valinol.

Characterization Workflow

A logical workflow for the characterization and confirmation of the final product is essential.





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Figure 3: Characterization Workflow



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References

- 1. chemimpex.com [chemimpex.com]
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